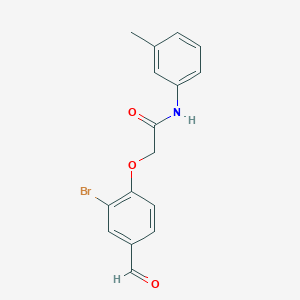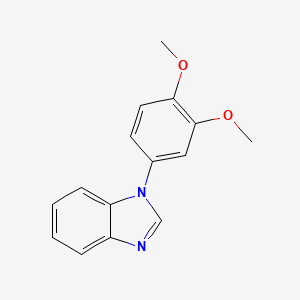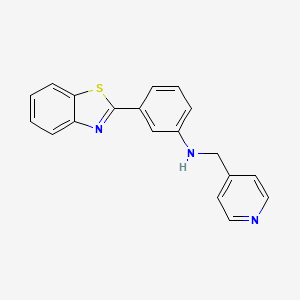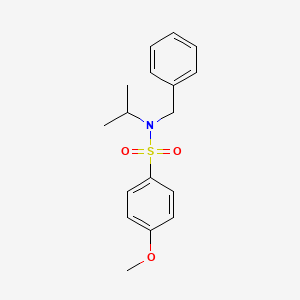
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential applications in cancer therapy and other biomedical research.
Mecanismo De Acción
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone acts as a competitive inhibitor of the ATP-binding site in the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that rely on EGFR signaling for survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to have other biochemical and physiological effects. It has been reported to modulate the activity of ion channels and transporters, as well as affect the expression of genes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has several advantages as a research tool, including its high potency and selectivity for EGFR, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone. These include investigating its effects on other signaling pathways and cellular processes, as well as developing new analogs with improved pharmacological properties. Additionally, 2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone may have applications in combination therapies with other anti-cancer agents or as a tool to study the role of EGFR in other diseases beyond cancer.
Métodos De Síntesis
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 4-methoxybenzaldehyde, followed by cyclization with anthranilic acid. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the quinazolinone ring system.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been widely used in scientific research as a tool to study the role of EGFR in cellular processes such as proliferation, differentiation, and survival. It has also been investigated for its potential as a therapeutic agent for the treatment of various cancers, including lung, breast, and brain tumors.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-15-11-9-14(10-12-15)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSCTMGZZDDWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)
![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)


![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)


![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5778331.png)
